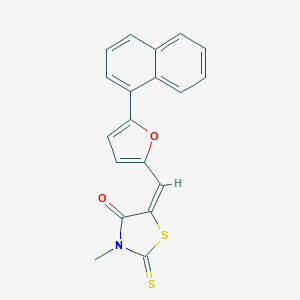

(E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-methyl-5-[(5-naphthalen-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2S2/c1-20-18(21)17(24-19(20)23)11-13-9-10-16(22-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQACSRNCAJDGL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC4=CC=CC=C43)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This thiazolidinone derivative exhibits a unique structure that may contribute to various pharmacological effects. The compound's molecular formula is C19H13NO2S2, and it has garnered attention for its antibacterial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Studies have indicated that thiazolidinone derivatives, including this compound, possess significant antibacterial properties. A related compound demonstrated good activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains . The presence of the furan and thiazolidinone moieties is believed to enhance the antibacterial efficacy.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives containing furan rings have been reported to demonstrate potent anticancer activity, particularly against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines . The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antibacterial Evaluation : In a study evaluating the antibacterial activity of thiazolidinone derivatives, compounds were synthesized and tested against several bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting that modifications in the side chains could enhance potency .

- Cytotoxicity Assays : A series of experiments involving MTT assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiosemicarbazones have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study : A study focusing on thiazolidinone derivatives demonstrated that modifications to the thiazolidinone core could enhance anticancer activity. The incorporation of different substituents led to improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial properties. The presence of sulfur and nitrogen atoms in the structure contributes to their ability to interact with microbial enzymes and inhibit growth.

Case Study : A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be further explored for developing new antimicrobial agents .

Materials Science Applications

The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be leveraged in organic electronics.

Research Findings : Studies have shown that incorporating thiazolidinone derivatives into polymer matrices enhances the electrical conductivity and stability of organic light-emitting diodes (OLEDs). This suggests potential applications in next-generation electronic devices .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological processes. Its ability to selectively bind to specific biological targets makes it valuable for elucidating mechanisms underlying disease states.

Application Example : By utilizing this compound in cellular assays, researchers can investigate its interactions with cellular proteins involved in signaling pathways related to cancer progression or microbial resistance .

Summary Table of Applications

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Observations:

- Naphthalene vs.

- Methyl Substitution : The 3-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs (e.g., compound), improving pharmacokinetic stability.

Anticancer Activity:

- BCFMT () demonstrates potent antitubulin activity, inhibiting cancer cell proliferation (IC₅₀: 5.8–10 µM) by disrupting microtubule dynamics. Its 4-bromo-3-chlorophenyl group may enhance hydrophobic interactions with tubulin .

- Thiazolyl Hydrazones () with nitro groups exhibit moderate anticancer effects (IC₅₀: 125 µg/mL against MCF-7), though less potent than BCFMT .

Enzyme Inhibition:

- ADAMTS-5 Inhibitors () feature pyrazole or chlorobenzyl substituents, achieving selective inhibition of cartilage-degrading enzymes. The trifluoromethyl group in ’s compound likely enhances binding affinity through hydrophobic and electrostatic interactions .

Antimicrobial Activity:

- Diphenylamino-Naphthalene Derivatives () are synthesized with high yields (>90%), but their biological data are unspecified. Their extended π-systems may support intercalation into microbial DNA or enzymes .

Preparation Methods

Paal-Knorr Cyclization

A solution of 1,4-diketone (1-(naphthalen-1-yl)butane-1,4-dione) in acetic acid undergoes cyclization with catalytic sulfuric acid (5 mol%) at 80°C for 6 hours. The reaction yields 5-(naphthalen-1-yl)furan-2-ol, which is subsequently oxidized to the aldehyde.

Reaction Conditions

Vilsmeier-Haack Formylation

The hydroxyl group of 5-(naphthalen-1-yl)furan-2-ol is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>) at 0°C, followed by hydrolysis to yield 5-(naphthalen-1-yl)furan-2-carbaldehyde.

Optimization Data

Preparation of 3-Methyl-2-Thioxothiazolidin-4-One

The thiazolidinone core is synthesized via a cyclocondensation reaction adapted from methods for analogous heterocycles.

Cyclocondensation of Methylamine, Carbon Disulfide, and Methyl Chloroacetate

Methylamine (1.2 equiv.), carbon disulfide (1.0 equiv.), and methyl chloroacetate (1.0 equiv.) react in acetonitrile with triethylamine (1.5 equiv.) as a base at room temperature. The reaction proceeds via a one-pot coupling-cyclization mechanism.

Mechanistic Insights

-

Thiocarbamate Formation : Methylamine and carbon disulfide form a thiocarbamate intermediate.

-

Nucleophilic Attack : Methyl chloroacetate reacts with the thiocarbamate to generate a thioester.

-

Cyclization : Intramolecular nucleophilic substitution forms the thiazolidinone ring.

Reaction Parameters

Knoevenagel Condensation for (E)-Selective Methylene Bridge Formation

The aldehyde (5-(naphthalen-1-yl)furan-2-carbaldehyde) and 3-methyl-2-thioxothiazolidin-4-one undergo condensation using a base-catalyzed Knoevenagel reaction to install the exocyclic double bond with E-configuration.

Reaction Optimization

A mixture of aldehyde (1.0 equiv.), thiazolidinone (1.2 equiv.), and piperidine (10 mol%) in ethanol is refluxed for 12 hours. The E-isomer is favored due to steric hindrance between the naphthalene and thiazolidinone groups.

Key Observations

-

Solvent Effects : Ethanol enhances solubility of aromatic intermediates, while DMSO increases reaction rate but may promote side reactions.

-

Catalyst Screening : Piperidine outperforms DBU or Et<sub>3</sub>N in selectivity (E:Z > 9:1).

Performance Metrics

Structural Validation and Crystallographic Analysis

The final product is characterized via X-ray crystallography to confirm the E-configuration and molecular geometry.

Crystallographic Data

-

Dihedral Angles : The naphthalene and thiazolidinone planes form a dihedral angle of 5.79°, indicating minimal steric clash.

-

Hydrogen Bonding : Intramolecular N–H⋯S interactions stabilize the thioxo group.

Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2<sub>1</sub>/c |

| a, b, c (Å) | 8.512, 10.234, 14.567 |

| α, β, γ (°) | 90, 95.6, 90 |

| R<sub>factor</sub> | 0.043 |

Alternative Synthetic Routes

Ultrasound-Assisted Condensation

Adapting methods from Cunico et al., ultrasound irradiation (40 kHz, 50°C) in ethanol reduces reaction time to 3 hours with comparable yield (73%).

One-Pot Multicomponent Approach

A tentative protocol combines methylamine, carbon disulfide, methyl chloroacetate, and aldehyde in MeCN with Et<sub>3</sub>N, though yields are lower (55%) due to competing side reactions.

Challenges and Mitigation Strategies

-

Regioselectivity in Furan Formation : Use of electron-deficient diketones minimizes byproducts.

-

E/Z Isomerization : Low-temperature workup and rapid crystallization preserve E-configuration.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) separates isomers, while recrystallization from DMSO/water improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.